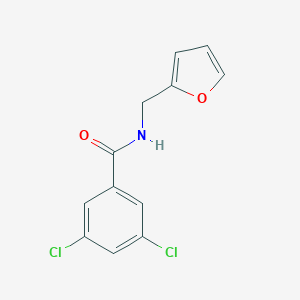![molecular formula C13H10Cl2FN B354447 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline CAS No. 356531-57-2](/img/structure/B354447.png)
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, and a fluorophenylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of phase transfer catalysts can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dichloroaniline: Lacks the fluorophenylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-fluoro-N-methylaniline:
Uniqueness
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is unique due to the presence of both dichloro and fluorophenylmethyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-1-3-12(16)4-2-9/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTCJDQHWWARPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B354382.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)



![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)

![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)
![2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354562.png)
![2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B354565.png)
![2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354566.png)
![2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354568.png)
